molecular formula C9H9NO4 B7725256 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Cat. No.: B7725256
M. Wt: 195.17 g/mol
InChI Key: CQXGMGDQNLSOLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-4,5-dimethylbenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is unique due to the presence of both methyl groups at the 4 and 5 positions, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Biological Activity

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (CAS Number: 99358-21-1) is an aromatic compound notable for its diverse biological activities, including antimicrobial and anti-inflammatory properties. Its structure features hydroxyl, nitro, and aldehyde functional groups, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula: C₉H₉N₁O₄
  • Molecular Weight: 181.17 g/mol

The compound can be synthesized through various methods, primarily involving the nitration of 2-hydroxy-4,5-dimethylbenzaldehyde using nitric and sulfuric acids under controlled conditions to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with cellular components. The nitro group can be reduced to form reactive intermediates that may affect cellular signaling pathways, while the aldehyde group can form Schiff bases with amines, leading to biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains using the agar disc diffusion method. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli42–160 µM
Proteus mirabilisActive at 1 mM concentration

These findings suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition of these enzymes leads to a reduction in pro-inflammatory mediators, showing promise for therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research highlights the potential of this compound as an anticancer agent. It has demonstrated the ability to inhibit certain enzymes involved in cancer cell proliferation. In studies involving Colo320 cells, the compound induced apoptosis effectively, suggesting a mechanism for its anticancer activity .

Case Studies

  • Study on Antileishmanial Activity : A study explored synthetic analogs related to this compound and their effectiveness against Leishmania species. The analogs showed promising results in enhancing nitric oxide production in macrophages infected with Leishmania, indicating potential applications in treating parasitic infections .
  • Antibacterial Efficacy : Another study assessed the antibacterial efficacy of various nitro compounds, including this compound. The results indicated that this compound exhibited potent activity against multiple bacterial strains at non-cytotoxic concentrations, reinforcing its potential as a therapeutic agent .

Properties

IUPAC Name

2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(4-11)9(12)8(6(5)2)10(13)14/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXGMGDQNLSOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.